(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring attached to an octahydroindole scaffold, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Octahydroindole Scaffold: This can be achieved through hydrogenation of indole derivatives under high pressure and temperature using a suitable catalyst such as palladium on carbon.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the octahydroindole intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further saturate the indole ring or reduce the pyrimidine ring using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated rings.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine
Medically, this compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing it to interfere with DNA or RNA processes. The indole scaffold can interact with protein receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid: The free acid form without the hydrochloride salt.
(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxamide: An amide derivative.
(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylate: An ester derivative.
Uniqueness
The hydrochloride salt form of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid is unique due to its increased solubility in water, making it more suitable for biological and pharmaceutical applications. The presence of the pyrimidine ring also provides unique binding properties compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride, its preparation, reactions, applications, and comparisons
Properties
IUPAC Name |
(2S,3aS,7aS)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c17-12(18)11-8-9-4-1-2-5-10(9)16(11)13-14-6-3-7-15-13;/h3,6-7,9-11H,1-2,4-5,8H2,(H,17,18);1H/t9-,10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOYOFWAKTBTE-AELSBENASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C3=NC=CC=N3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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